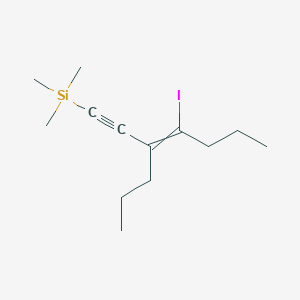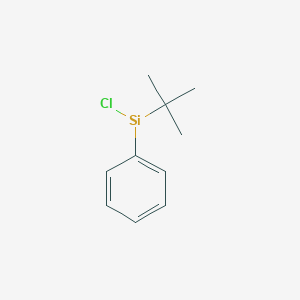
CID 10584130
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(chloro)phenylsilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is a colorless to light yellow liquid that is used primarily as a silylating reagent in organic synthesis. The compound is known for its role in the protection of alcohols and the preparation of silyl ethers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl(chloro)phenylsilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the silane compound. The reaction is as follows:
(CH3)3CClSiH3+C6H5MgBr→(CH3)3CSi(C6H5)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, tert-Butyl(chloro)phenylsilane is produced by the chlorination of tert-butyldiphenylsilane. This process involves the use of chlorine gas in the presence of a catalyst to achieve the desired chlorinated product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: tert-Butyl(chloro)phenylsilane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, and thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silane to alkenes or alkynes.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silylamines: Formed from the reaction with amines.
Silylthioethers: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: tert-Butyl(chloro)phenylsilane is widely used in organic synthesis as a silylating agent. It is employed to protect hydroxyl groups in complex molecules, allowing for selective reactions to occur at other functional groups.
Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study. It is also used in the synthesis of pharmaceuticals where protection of functional groups is necessary
Propriétés
Formule moléculaire |
C10H14ClSi |
|---|---|
Poids moléculaire |
197.75 g/mol |
InChI |
InChI=1S/C10H14ClSi/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
CFOGKACRTRJFCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



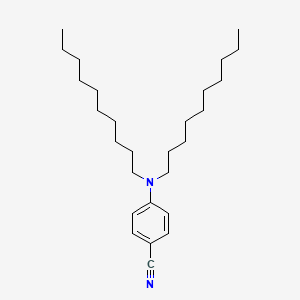
![(1R,2R,3S,5R)-(2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]hept-3-yl)-methanol](/img/structure/B15166286.png)
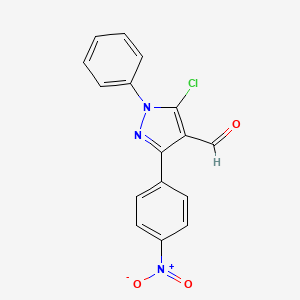
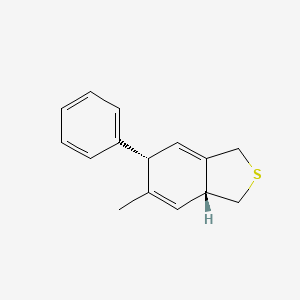
![(7R,8aR)-7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15166295.png)
![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)
![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
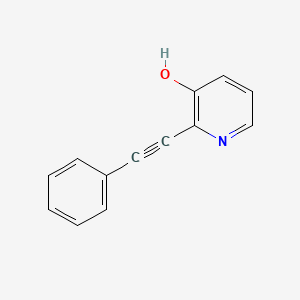
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
